tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate
CAS No.:
Cat. No.: VC17651683
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate -](/images/structure/VC17651683.png)
Specification
Molecular Formula | C16H29N3O3 |
---|---|
Molecular Weight | 311.42 g/mol |
IUPAC Name | tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
Standard InChI Key | MVONCMXBKQOXNX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCNC2 |
Introduction
Chemical and Structural Profile
Molecular Architecture
The compound’s structure comprises two piperidine rings interconnected via an amide bond. The primary piperidine moiety (piperidin-4-yl) is functionalized with a tert-butyl carbamate group, while the secondary piperidin-3-yl ring is linked through a carbonyl group . This configuration introduces steric hindrance and hydrogen-bonding capabilities, critical for target binding. The 3D conformation, as modeled in PubChem, reveals a semi-rigid scaffold with rotational flexibility around the amide bond, enabling adaptive interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.37 g/mol |
CAS Registry Number | 1401666-99-6 |
Synonyms | CS-0346575, EN300-90016 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Synthetic Precursors and Analogues
Structural analogues, such as tert-butyl N-[4-(piperidin-3-yl)phenyl]carbamate (PubChem CID 45358647), share the tert-butyl carbamate group but differ in substituent placement . These variants are often synthesized to explore structure-activity relationships (SAR) in drug design. For instance, replacing the phenyl group with a piperidinylcarbonyl moiety enhances solubility and target affinity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate involves multi-step organic reactions, as detailed in PMC studies :
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Amide Coupling: Piperidin-4-ylcarbamate (26) is reacted with activated carbonyl derivatives (e.g., hydroxysuccinimide esters) using coupling agents like HBTU/HOBt. For example, coupling with β-alanine derivatives under DIPEA catalysis yields intermediates with extended alkyl chains .
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Deprotection: Tert-butyl groups are removed via trifluoroacetic acid (TFA) treatment, exposing primary amines for subsequent reactions.
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Cyclization: Cyanoguanidine residues are introduced using diphenyl cyanocarbonimidate, forming benzimidazole analogues .
Table 2: Representative Synthesis Yields
Step | Reagents | Yield (%) |
---|---|---|
Amide Bond Formation | HBTU, HOBt, DIPEA | 65–78 |
Deprotection | TFA (10% in DCM) | 90–95 |
Alkylation | DBU, α-bromo carbonyls | 45–60 |
Challenges and Solutions
Low yields in Michael addition reactions (e.g., with ethyl acrylate) are mitigated by optimizing solvent polarity and temperature . Steric hindrance during nucleophilic substitutions is addressed using polar aprotic solvents like DMF.
Pharmacokinetic and Toxicity Profiling
Drug-Likeness Metrics
Pharmacokinetic studies, as per Lipinski’s and Veber’s rules, confirm favorable properties:
Biological Applications and Mechanisms
NLRP3 Inflammasome Inhibition
Derivatives of this compound exhibit NLRP3 inflammasome inhibitory activity by targeting the NACHT domain, reducing IL-1β secretion by 70–85% at 10 µM in macrophages . Analogues with extended alkyl chains show enhanced potency due to improved membrane permeability .
GABA Receptor Modulation
Structurally related iminopyridazines act as GABAₐ receptor competitive antagonists, with values of 120–450 nM . While direct data on tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate is limited, its piperidine core suggests potential CNS applications .
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